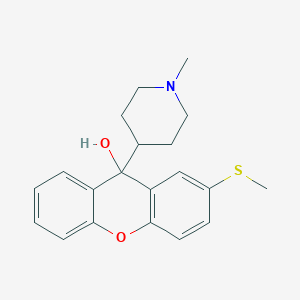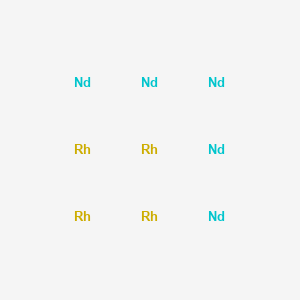![molecular formula C14H26Si2 B14612336 [(4-Methylphenyl)methylene]bis(trimethylsilane) CAS No. 59305-34-9](/img/structure/B14612336.png)
[(4-Methylphenyl)methylene]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Methylphenyl)methylene]bis(trimethylsilane) is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylphenyl)methylene]bis(trimethylsilane) typically involves the reaction of 4-methylbenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Methylbenzyl chloride+2Trimethylsilyl chlorideNaH[(4-Methylphenyl)methylene]bis(trimethylsilane)+NaCl
Industrial Production Methods
Industrial production methods for [(4-Methylphenyl)methylene]bis(trimethylsilane) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Methylphenyl)methylene]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
[(4-Methylphenyl)methylene]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and solubility.
Industry: It is used in the production of silicone-based materials and coatings due to its hydrophobic properties.
Mécanisme D'action
The mechanism of action of [(4-Methylphenyl)methylene]bis(trimethylsilane) involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as increased hydrophobicity or altered reactivity. The methylene bridge provides flexibility, allowing the compound to adopt different conformations and interact with a wide range of substrates.
Comparaison Avec Des Composés Similaires
[(4-Methylphenyl)methylene]bis(trimethylsilane) can be compared with other similar compounds such as:
[(4-Methylphenyl)methylene]bis(dimethylsilane): This compound has dimethylsilyl groups instead of trimethylsilyl groups, resulting in different reactivity and properties.
[(4-Methylphenyl)methylene]bis(triethylsilane): The presence of triethylsilyl groups can lead to increased steric hindrance and different chemical behavior.
[(4-Methylphenyl)methylene]bis(trimethylgermane): Substitution of silicon with germanium can significantly alter the electronic properties and reactivity of the compound.
Propriétés
Numéro CAS |
59305-34-9 |
|---|---|
Formule moléculaire |
C14H26Si2 |
Poids moléculaire |
250.53 g/mol |
Nom IUPAC |
trimethyl-[(4-methylphenyl)-trimethylsilylmethyl]silane |
InChI |
InChI=1S/C14H26Si2/c1-12-8-10-13(11-9-12)14(15(2,3)4)16(5,6)7/h8-11,14H,1-7H3 |
Clé InChI |
VRJPOVBJWSXTRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





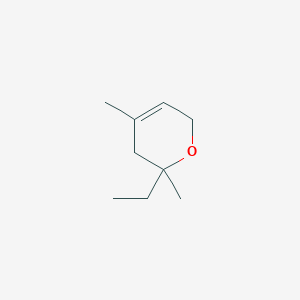
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)


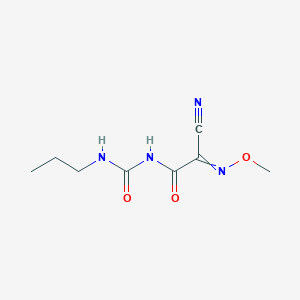
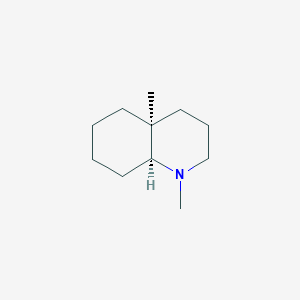
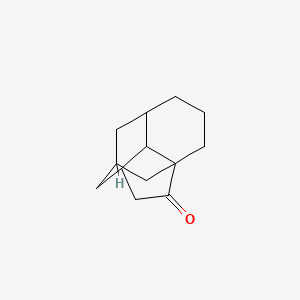
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
